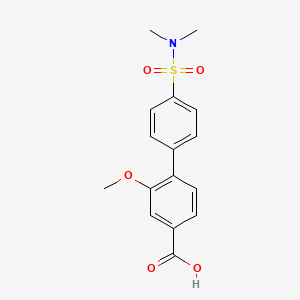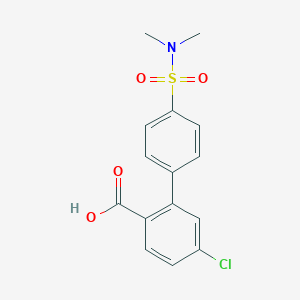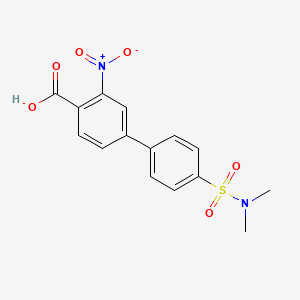![molecular formula C20H21NO3 B6412299 5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95% CAS No. 1261901-61-4](/img/structure/B6412299.png)
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, referred to as 5-MPCA, is an organic compound commonly used in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. 5-MPCA has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-MPCA has a wide range of applications in various scientific fields, including organic chemistry, biochemistry, and pharmacology. In organic chemistry, 5-MPCA is used as a starting material for the synthesis of various compounds, such as 4-chloro-2-methylbenzoic acid and 4-bromo-2-methylbenzoic acid. In biochemistry, 5-MPCA is used as a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. In pharmacology, 5-MPCA is used as an intermediate in the synthesis of various drugs, such as the anticonvulsant lamotrigine and the anti-anxiety drug buspirone.
Wirkmechanismus
The mechanism of action of 5-MPCA is not well understood. However, it is known that 5-MPCA is a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. It is thought that 5-MPCA may also act as an inhibitor of the enzyme, which could lead to an increase in the levels of peptides and proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MPCA are not well understood. However, it is known that 5-MPCA is a substrate for the enzyme aminopeptidase P, which is involved in the metabolism of peptides and proteins. It is thought that 5-MPCA may also act as an inhibitor of the enzyme, which could lead to an increase in the levels of peptides and proteins in the body. Additionally, 5-MPCA has been shown to have an inhibitory effect on the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-MPCA in laboratory experiments is that it is an inexpensive and readily available compound. Additionally, it is relatively stable and has a long shelf life. However, there are some limitations to using 5-MPCA in laboratory experiments. For example, it is insoluble in water, which can make it difficult to work with in some applications. Additionally, it has a low solubility in some organic solvents, which can also limit its use in some experiments.
Zukünftige Richtungen
Given the wide range of applications of 5-MPCA, there are many potential future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 5-MPCA. Additionally, research could be conducted to explore the potential therapeutic applications of 5-MPCA, such as its use as an inhibitor of the enzyme tyrosine hydroxylase. Additionally, research could be conducted to explore the potential of 5-MPCA as a starting material for the synthesis of other compounds. Finally, research could be conducted to explore the potential of 5-MPCA as a substrate for other enzymes involved in the metabolism of peptides and proteins.
Synthesemethoden
5-MPCA can be synthesized through a multi-step reaction. The first step involves the reaction of piperidine-1-carbonyl chloride with 4-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 4-(piperidine-1-carbonyl)benzaldehyde. The second step involves the reaction of 4-(piperidine-1-carbonyl)benzaldehyde with 5-methylbenzene-1,3-diol in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces 5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
Eigenschaften
IUPAC Name |
5-methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-14-5-10-17(18(13-14)20(23)24)15-6-8-16(9-7-15)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXKFLGNJRXOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692279 |
Source


|
| Record name | 4-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
CAS RN |
1261901-61-4 |
Source


|
| Record name | 4-Methyl-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Methyl-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412278.png)

![2-Methyl-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412292.png)

![2-Hydroxy-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412305.png)
![5-Hydroxy-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412306.png)